8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole
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Overview
Description
8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole is a heterocyclic compound that features a fused pyrazinoindole structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole typically involves a multi-step process. One common method is the Ugi-four-component condensation reaction, which involves the condensation of 2-formylindole, amines, (E)-4-alkoxy-4-oxobut-2-enoic acids, and isocyanides. This reaction produces Ugi-adducts, which then undergo intramolecular hydroamination in the presence of potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) at room temperature to yield the desired compound .
Industrial Production Methods: The use of efficient catalysts and optimized reaction conditions can enhance yield and purity in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo-derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products: The major products formed from these reactions include various oxo- and hydro-derivatives, as well as substituted pyrazinoindole compounds .
Scientific Research Applications
8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole involves its interaction with specific molecular targets and pathways. The compound’s fused indole structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain pathways, such as those involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
1,2,3,4-Tetrahydropyrazino[1,2-a]indole: Lacks the ethoxy group, leading to different chemical properties and reactivity.
Oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole: Contains an oxo group, which alters its biological activity and chemical behavior
Uniqueness: 8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for developing new drugs and materials .
Properties
IUPAC Name |
8-ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-16-12-3-4-13-10(8-12)7-11-9-14-5-6-15(11)13/h3-4,7-8,14H,2,5-6,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIYMBIBZPDZLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N3CCNCC3=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101238831 |
Source
|
Record name | 8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101238831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126718-20-5 |
Source
|
Record name | 8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126718-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101238831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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